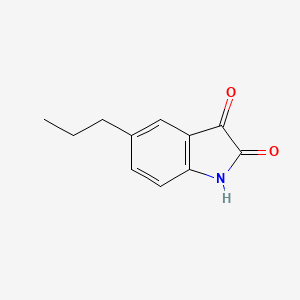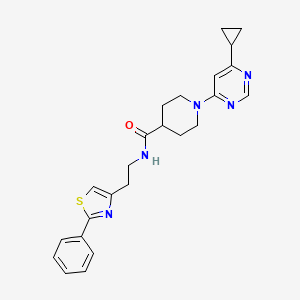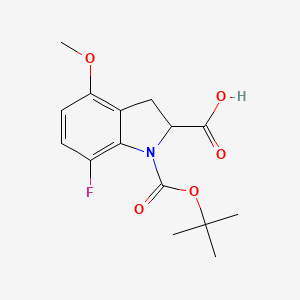
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound is a derivative of indoline and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modification
1-(tert-Butoxycarbonyl)-7-fluoro-4-methoxyindoline-2-carboxylic acid plays a significant role in the chemical synthesis and modification of various compounds. Its utility extends to being a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, facilitating chemoselective reactions in high yield under mild conditions. This reagent allows for the modification of these substrates without the need for a base, showcasing its versatility and efficiency in organic synthesis (Saito, Ouchi, & Takahata, 2006).
Fluorescent Labeling and Biomedical Analysis
The compound has implications in the development of novel fluorophores, such as 6-methoxy-4-quinolone, derived from related indole structures. This particular fluorophore exhibits strong fluorescence across a wide pH range in aqueous media, making it valuable for biomedical analysis. Its stability against light and heat, along with its high fluorescence quantum yield, makes it suitable as a fluorescent labeling reagent for the determination of carboxylic acids, contributing to advances in analytical chemistry and diagnostic methods (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Photocleavage and Photolabile Precursors
The structural analogs of this compound have been explored for their photocleavage properties, particularly in the context of generating photolabile precursors for carboxylic acids. These studies aim to understand how modifications at the indoline structure, such as electron-donating substituents, can enhance photolysis efficiency. This research has implications for the development of light-sensitive compounds used in various fields, including materials science and drug delivery systems (Papageorgiou & Corrie, 2000).
Metal Complex Formation and Anticancer Activity
Research into metal complexes involving ligands derived from polycyclic aromatic compounds, including structures related to this compound, has shown promising anticancer activities. These novel metal complexes exhibit significant apoptotic effects against cancer cell lines, highlighting the potential of such compounds in the development of new anticancer therapies. The findings suggest a new avenue for the application of these compounds in medicinal chemistry and oncology research (Kumbar, Patil, Toragalmath, Kinnal, Shettar, & Hosakeri, 2020).
Mecanismo De Acción
Target of Action
Compounds with the tert-butyloxycarbonyl (boc) protecting group are commonly used in organic synthesis to protect amines . The Boc group can be added to amines under aqueous conditions .
Mode of Action
The compound interacts with its targets through the Boc protecting group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of the amine, reducing its reactivity and allowing for further chemical reactions to take place without affecting the amine .
Biochemical Pathways
The compound affects the biochemical pathways involving the synthesis of organic compounds. The Boc group is used to protect amines during these synthesis processes . The protection of amines is a critical step in many biochemical pathways, particularly in the synthesis of peptides and proteins .
Pharmacokinetics
The boc group is known to be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound could be metabolized and excreted following deprotection of the amine.
Result of Action
The result of the compound’s action is the protection of amines during the synthesis of organic compounds. This allows for the successful completion of synthesis reactions without unwanted side reactions involving the amines . The deprotection of the Boc group can be accomplished with strong acids, leading to the release of the protected amine .
Action Environment
The action of the compound is influenced by environmental factors such as temperature and pH. For instance, the addition of the Boc group to amines requires aqueous conditions . The removal of the Boc group can be accomplished with strong acids , suggesting that a lower pH would favor this reaction. Furthermore, certain deprotection methods may be too harsh for the substrate, indicating that the stability of the compound could be affected by extreme conditions .
Propiedades
IUPAC Name |
7-fluoro-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO5/c1-15(2,3)22-14(20)17-10(13(18)19)7-8-11(21-4)6-5-9(16)12(8)17/h5-6,10H,7H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYGBWOTMOTJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C(C=CC(=C21)F)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)

![N-[4-(Difluoromethoxy)phenyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2496012.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2496013.png)
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)
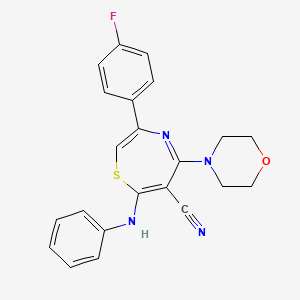
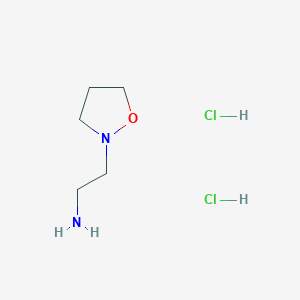
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)

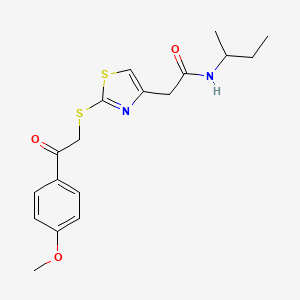
![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
